林隆13C6

描述

Liron, Lorex, Lorox, Methoxydiuron, and Afalon inuron are common names for the chemical compound 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea . This compound belongs to the class of substituted ureas and is primarily used as a selective herbicide. It is effective in controlling a wide range of annual grasses and broadleaf weeds in crops such as corn, soybeans, wheat, oats, barley, potatoes, and carrots .

科学研究应用

3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea has diverse applications in scientific research:

Chemistry: It is used as a reference compound in the study of herbicidal activity and the development of new herbicides.

Biology: The compound is employed in studies investigating the effects of herbicides on plant physiology and biochemistry.

Medicine: Research is conducted to explore its potential effects on human health and its role as a model compound for studying the toxicity of similar chemicals.

作用机制

Target of Action

Linuron-d6 primarily targets the androgen receptor (AR) and photosystem II . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . Photosystem II is a key component of the photosynthetic electron transport chain in plants .

Mode of Action

Linuron-d6 acts as an AR antagonist, meaning it competes with androgens for the AR, inhibits AR-DNA binding, and alters androgen-dependent gene expression . In plants, Linuron-d6 inhibits photosystem II, disrupting photosynthetic electron transport .

Biochemical Pathways

The biochemical pathways affected by Linuron-d6 are those involved in androgen-dependent gene expression and photosynthesis. By acting as an AR antagonist, Linuron-d6 can alter the normal functioning of these pathways, leading to changes in gene expression and cellular function . In plants, the inhibition of photosystem II disrupts the photosynthetic process, affecting the plant’s ability to produce energy .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

In animals, Linuron-d6 has been found to produce reproductive toxicity by acting as an AR antagonist . This can lead to alterations in sexual differentiation and reproductive malformations in male rats . In plants, the inhibition of photosystem II can lead to reduced growth and productivity .

准备方法

The synthesis of 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea involves the reaction of 3,4-dichloroaniline with dimethyl carbonate in the presence of a base such as sodium methoxide . The reaction proceeds through the formation of an intermediate, which is then treated with methyl isocyanate to yield the final product . Industrial production methods typically involve large-scale batch or continuous processes, ensuring high purity and yield of the compound.

化学反应分析

3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents like or , leading to the formation of corresponding oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as or , resulting in the formation of reduced derivatives.

相似化合物的比较

3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea is unique among substituted ureas due to its specific mode of action and selectivity. Similar compounds include:

Diuron: Another substituted urea herbicide with a similar mode of action but different selectivity and application spectrum.

Monuron: A related compound with herbicidal properties, used in different crop systems.

Chlorotoluron: A substituted urea herbicide with a broader spectrum of activity against various weed species.

These compounds share structural similarities but differ in their specific applications, selectivity, and effectiveness against different weed species.

生物活性

Linuron-d6 is a deuterated form of the herbicide linuron, primarily used in agricultural practices to control various weeds. This compound has garnered attention not only for its herbicidal properties but also for its biological activity, particularly as an androgen receptor (AR) antagonist and its effects on endocrine systems across different species. This article explores the biological activity of Linuron-d6, including its mechanism of action, pharmacokinetics, and ecological impacts, supported by data tables and relevant case studies.

Target of Action:

Linuron-d6 primarily targets the androgen receptor (AR) and photosystem II in plants. As an AR antagonist, it competes with androgens for binding to the receptor, inhibiting AR-DNA binding and altering androgen-dependent gene expression .

Mode of Action:

The compound acts by disrupting normal hormonal signaling pathways. It has been shown to reduce testosterone-dependent tissue weights in animal models, indicating its potential to cause reproductive toxicity through endocrine disruption .

Biochemical Pathways:

Linuron-d6 affects biochemical pathways related to:

- Androgen-dependent gene expression

- Photosynthesis in plants

- Neurotransmitter biosynthesis in aquatic organisms

By inhibiting these pathways, Linuron-d6 can lead to significant physiological changes.

Pharmacokinetics

The pharmacokinetic profile of Linuron-d6 is characterized by its stability as a heavy isotope-labeled compound, which is often used as a tracer in drug development processes. It exhibits a degradation rate of approximately 17% over time when stored under controlled conditions .

Ecotoxicological Impact

Recent studies have highlighted the transgenerational effects of linuron exposure on wildlife. For instance, a study on male frogs exposed to linuron revealed significant changes in DNA methylation patterns across generations, affecting spermatogenesis and metabolic processes .

Case Study: Zebrafish Embryos

A critical study assessed the acute toxicity of linuron on zebrafish embryos and larvae. The findings indicated:

- Mortality Rates: Increased mortality at higher concentrations (up to 10 μM).

- Morphological Deformities: Observations included pericardial edema and spinal curvature.

- Oxidative Respiration: A decrease in basal respiration was noted at 20 μM concentration.

- Neurotoxicity Indicators: Altered levels of neurotransmitter-related genes were observed, suggesting potential neurotoxic effects .

Table 1: Summary of Biological Effects of Linuron-d6

Table 2: Pharmacokinetic Properties of Linuron-d6

| Property | Value |

|---|---|

| Stability | Degradation ~17% over time |

| Storage Conditions | Refrigerated (10 °C) or frozen (0 °C) |

| Half-life | Not explicitly defined; requires further study |

属性

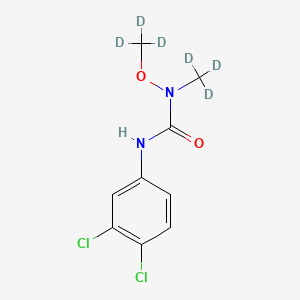

IUPAC Name |

3-(3,4-dichlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJMBINCVNINCA-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028040 | |

| Record name | Linuron-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219804-76-8 | |

| Record name | Linuron-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。